molecular formula C9H9F2NO2 B1589608 Ethyl Difluoro(pyridin-2-yl)acetate CAS No. 267876-28-8

Ethyl Difluoro(pyridin-2-yl)acetate

Cat. No. B1589608
M. Wt: 201.17 g/mol
InChI Key: AHLZMMPDDACOQX-UHFFFAOYSA-N
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Patent
US07326786B2

Procedure details

To the solution of 2-bromopyridine (18 mL, 0.2 mmol) and ethyl bromodifluoroacetate (27 g, 0.22 mol) in DMSO (70 mL) was added copper powder (29 g, 0.46 mol). The mixture was stirred at 50° C. for 4 h. After cooling to room temperature, the reaction mixture was diluted with isopropyl acetate (100 mL). A solution of potassium dihydrogen phosphate (1.27 M, 150 mL) was added and stirred for 30 min. the copper salt was removed by filtration and washed with isopropyl acetate (100 mL). The filtrate layer was separated. The organic layer was washed with water (2×100 mL) and dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 5%-40% methyl t-butyl ether in hexanes in 40 min) afforded difluoro-pyridin-2-yl-acetic acid ethyl ester (27 g, 68%) as a colorless oil. LC-MS m/e 202 (MH+).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[C:9]([F:16])([F:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].P([O-])(O)(O)=O.[K+]>CS(C)=O.C(OC(C)C)(=O)C.[Cu]>[CH2:13]([O:12][C:10](=[O:11])[C:9]([F:16])([F:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
27 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
29 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with isopropyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(C(C1=NC=CC=C1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.